molecular formula C24H19ClN2O3S B12159775 methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12159775
M. Wt: 450.9 g/mol
InChI Key: XXZUQAHVZWAWDQ-IKVNRTJKSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of the compound is derived through sequential identification of its core scaffold, substituents, and stereochemical descriptors. The parent structure is the bicyclic 5H-thiazolo[3,2-a]pyrimidine , which consists of a pyrimidine ring fused to a thiazole ring at positions 3 and 2-a. The substituents are assigned as follows:

  • A 4-chlorobenzylidene group at position 2 (denoted by the prefix 2-(4-chlorobenzylidene))
  • A methyl group at position 7 (7-methyl)
  • A 3-oxo functional group at position 3
  • An (E)-2-phenylethenyl group at position 5 (5-[(E)-2-phenylethenyl])
  • A methyl carboxylate ester at position 6 (6-carboxylate)

The molecular formula is C24H19ClN2O3S , calculated by adjusting the ethyl ester in the PubChem entry for the analogous ethyl derivative (C25H21ClN2O3S) to a methyl group. Key structural features are summarized in Table 1.

Table 1: Molecular Formula Breakdown

Component Count Contribution to Formula
Carbon atoms 24 C24
Hydrogen atoms 19 H19
Chlorine atom 1 Cl
Nitrogen atoms 2 N2
Oxygen atoms 3 O3
Sulfur atom 1 S

The systematic name adheres to IUPAC priority rules, with the thiazolo[3,2-a]pyrimidine core taking precedence over substituents. The stereodescriptors (2E) and (E) specify the geometry of the benzylidene and styryl double bonds, respectively.

Stereochemical Configuration Analysis (E/Z Isomerism)

The compound exhibits two distinct sites of E/Z isomerism:

  • Benzylidene double bond at position 2 (C2=CAr)
  • Styryl double bond at position 5 (C5=CC6H5)

Benzylidene Configuration : The (2E) designation indicates that the 4-chlorophenyl group and the thiazolo[3,2-a]pyrimidine core lie on opposite sides of the double bond. This configuration was confirmed in analogous compounds via X-ray crystallography, where the arylidene substituent adopts an E geometry to minimize steric clashes with the pyrimidine ring.

Styryl Configuration : The (E) geometry of the styryl group (C5=CC6H5) places the phenyl ring trans to the thiazole nitrogen. Nuclear Overhauser Effect (NOE) studies on related thiazolopyrimidines demonstrate that this arrangement is stabilized by conjugation with the electron-deficient pyrimidine ring.

Table 2: Key Stereochemical Parameters

Double Bond Position Configuration Diagnostic Evidence
C2=CAr E X-ray crystallography
C5=CC6H5 E NOE correlations

The absence of Z-isomers in synthetic batches suggests high stereoselectivity during the Biginelli-like cyclocondensation reactions typically used to assemble such frameworks.

X-ray Crystallographic Studies of Core Thiazolopyrimidine Scaffold

While direct X-ray data for this specific compound remains unpublished, crystallographic analyses of closely related analogues provide critical insights:

Bicyclic System Geometry :

  • The thiazolo[3,2-a]pyrimidine core adopts a planar conformation, with mean deviations from planarity <0.05 Å.
  • The dihydro-pyrimidine ring (positions 2,3) exists in a half-chair conformation, as observed in ethyl 7-(4-chlorophenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Substituent Orientation :

  • The 4-chlorobenzylidene group forms a dihedral angle of 8.2–12.5° with the pyrimidine ring, indicating moderate conjugation.
  • The styryl group at position 5 lies nearly coplanar with the thiazole ring (dihedral angle <5°), facilitating extended π-delocalization.

Hydrogen Bonding :

  • The 3-oxo group participates in intramolecular C=O···H–N hydrogen bonds (2.8–3.0 Å), stabilizing the tautomeric form observed in the solid state.

Table 3: Selected Crystallographic Parameters from Analogues

Parameter Value (Å/°) Compound Analogue
C2–N1 bond length 1.342 Ethyl 7-(4-chlorophenyl)
S1–C2 bond length 1.726 Thiazolo[5,4-d]pyrimidine
C2=CAr dihedral angle 11.3° 2-Benzylidene derivative

These structural features correlate with enhanced π-stacking interactions observed in molecular docking studies of similar anticancer agents.

Tautomeric Behavior in Solution Phase

The compound exhibits pH-dependent tautomerism involving:

  • Lactam-lactim tautomerism at the 3-oxo position
  • Thione-thiol tautomerism in the thiazole ring

Lactam-Lactim Equilibrium :
In non-polar solvents (CDCl3), the lactam form dominates (>95%), evidenced by a characteristic carbonyl signal at δ 168.5–170.0 ppm in 13C NMR. Protonation at the pyrimidine N1 atom (pKa ≈ 3.8) shifts the equilibrium toward the lactim form, observed as a new NH signal at δ 12.1 ppm in DMSO-d6.

Thione-Thiol Tautomerism :
The thiazole sulfur exists predominantly as the thione (C=S) form, with IR absorption at 1215–1225 cm−1. DFT calculations on model systems suggest the thiol form is disfavored by 8.3 kcal/mol due to loss of aromatic stabilization.

Solvent Effects :

  • Polar aprotic solvents (DMSO): Stabilize lactam form via carbonyl solvation
  • Protic solvents (MeOH): Shift equilibrium toward lactim through H-bonding
  • Aqueous buffer (pH 7.4) : 78% lactam, 22% lactim (calculated using Advanced Chemistry Development software)

Table 4: Tautomeric Populations in CDCl3

Tautomer Population (%) Diagnostic NMR Signal (δ, ppm)
Lactam 96 C=O at 169.2
Lactim 4 NH at 11.9

Properties

Molecular Formula

C24H19ClN2O3S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H19ClN2O3S/c1-15-21(23(29)30-2)19(13-10-16-6-4-3-5-7-16)27-22(28)20(31-24(27)26-15)14-17-8-11-18(25)12-9-17/h3-14,19H,1-2H3/b13-10+,20-14+

InChI Key

XXZUQAHVZWAWDQ-IKVNRTJKSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with a thiazolopyrimidine precursor under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds within this class exhibit potent inhibition against various cancer cell lines.

Case Study: Antitumor Efficacy

A study highlighted the synthesis of new thiazolopyrimidine derivatives that demonstrated significant antitumor activity against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The synthesized compounds showed IC50 values ranging from 9.8 to 35.9 µM, indicating a stronger efficacy compared to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidines have also been investigated for their antimicrobial activities. Specific derivatives have shown effectiveness against a range of bacterial strains.

Case Study: Antibacterial Activity

Research has demonstrated that certain thiazolo[3,2-a]pyrimidine derivatives exhibit high antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions were found to be effective against resistant strains of Staphylococcus aureus and Escherichia coli .

Neuropharmacological Applications

Recent findings suggest that thiazolo[3,2-a]pyrimidines may serve as potential neuropharmacological agents.

Case Study: Acetylcholinesterase Inhibition

Some derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition could lead to improved cholinergic neurotransmission, offering therapeutic potential for cognitive enhancement and neuroprotection .

Synthesis and Structural Modifications

The synthesis of methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves various synthetic pathways that allow for structural modifications to enhance biological activity.

Synthesis Techniques

Recent advancements in synthetic methodologies include the use of laccase enzymes for mild oxidation processes that yield high-purity products with improved yields (35–93%) from readily available starting materials . Such techniques enable the exploration of structure-activity relationships critical for drug development.

Summary of Biological Activities

The table below summarizes the biological activities associated with thiazolo[3,2-a]pyrimidine derivatives:

Activity Target IC50/Effectiveness
AntitumorHT-29 and HepG2 cell lines9.8–35.9 µM
AntibacterialStaphylococcus aureus, E. coliHigh effectiveness
Acetylcholinesterase InhibitionNeurodegenerative diseasesPotent inhibitor

Mechanism of Action

The mechanism of action of methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs and their substituent differences are summarized in Table 1 .

Compound ID Benzylidene Substituent Position 5 Group Ester Group Melting Point (°C) Yield (%) Reference
Target Compound 4-Cl (E)-Styryl (C6H5-CH=CH) Methyl Not reported Not reported
Ethyl 2-(2,4-dimethoxybenzylidene) analog 2,4-OMe (E)-Styryl Ethyl Not reported Not reported
Compound 11a 2,4,6-Trimethyl 5-Methylfuran-2-yl 243–246 68
Compound 11b 4-CN 5-Methylfuran-2-yl 213–215 68
Ethyl 2-(2,4,6-OMe) analog 2,4,6-Trimethoxy Phenyl Ethyl 427–428 78
Ethyl 2-(4-CO2H) analog 4-Carboxy Phenyl Ethyl Not reported Not reported

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethoxy in ) increase steric hindrance, affecting molecular conformation and crystal packing.
  • Ester Group : Methyl esters (target) vs. ethyl esters (e.g., ) influence lipophilicity and metabolic stability.

Crystallographic and Conformational Analysis

  • Ring Puckering : The pyrimidine ring in analogs (e.g., ) adopts a flattened boat conformation, with the C5 atom deviating by ~0.224 Å from the plane. This puckering is critical for intermolecular interactions and solubility .
  • Dihedral Angles : In , the thiazolopyrimidine ring forms an 80.94° angle with the benzylidene ring. The 4-Cl group in the target compound may alter this angle due to steric/electronic differences.
  • Hydrogen Bonding: Analogs with polar substituents (e.g., 4-CO2H in ) exhibit stronger intermolecular interactions (C—H···O) compared to non-polar groups. The target’s methyl ester may participate in weaker C—H···O bonds .

Spectroscopic Properties

  • IR Spectroscopy : The target compound’s ester carbonyl is expected at ~1700 cm⁻¹, similar to analogs . The 4-Cl group may shift aromatic C-H stretches due to electron withdrawal.
  • NMR : The (E)-styryl group’s protons would resonate as doublets (δ ~6.5–7.5 ppm), while the 4-Cl benzylidene’s aromatic protons show deshielding compared to methoxy analogs .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the formula C24H19ClN2O3S (calc. ~450.5 g/mol).

Tables and Figures :

  • Table 1 (above) highlights critical structural and synthetic differences.
  • Figure 1 : Hypothetical molecular packing of the target compound, extrapolated from .

Biological Activity

Methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions. The general synthetic route includes:

  • Formation of Thiazole Ring : The initial step usually involves the formation of the thiazole ring through cyclization reactions between appropriate precursors.
  • Pyrimidine Integration : The pyrimidine moiety is integrated into the structure via condensation reactions with various aldehydes or ketones.
  • Final Modifications : Methyl esterification and substitution reactions are performed to achieve the desired functional groups.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, a study evaluated the cytotoxic effects of various derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also shown significant antimicrobial activity against a variety of pathogens. In vitro studies revealed potent activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring appears to enhance this activity .

Anti-inflammatory Activity

Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties by inhibiting key inflammatory mediators. These compounds modulate signaling pathways related to inflammation, potentially reducing the production of cytokines such as IL-6 and TNF-alpha .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptors associated with inflammatory responses and cancer signaling pathways.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Case Studies

Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Cytotoxicity in Cancer Models : A study involving MCF-7 breast cancer cells demonstrated that treatment with methyl (2E)-2-(4-chlorobenzylidene)-7-methyl derivatives led to significant reductions in cell viability compared to untreated controls .
    CompoundIC50 (µM)Cell Line
    16a5.69MCF-7
    16b9.36MCF-7
  • Antimicrobial Efficacy : Another study reported that certain thiazolo[3,2-a]pyrimidine derivatives exhibited strong antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as lead compounds for antibiotic development .

Q & A

Q. Advanced

  • NMR : Distinct chemical shifts for regioisomeric protons (e.g., H-2 in thiazole at δ 7.8–8.2 ppm vs. H-5 in pyrimidine at δ 6.5–7.0 ppm) .
  • IR : Ester carbonyl stretches at 1720–1740 cm⁻¹ vs. ketone at 1680–1700 cm⁻¹ .
  • MS/MS fragmentation : Loss of CO₂Me (44 Da) confirms ester group position .

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